molecular formula C6H5BrN2 B1442763 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile CAS No. 1350521-56-0

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B1442763
M. Wt: 185.02 g/mol
InChI Key: BPHUOCGIYKCJRQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-bromo-5-methyl-1H-pyrrole-2-carbonitrile” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 4-position with a bromine atom, at the 5-position with a methyl group, and at the 2-position with a carbonitrile group .


Physical And Chemical Properties Analysis

“4-bromo-5-methyl-1H-pyrrole-2-carbonitrile” is a solid at room temperature .

Scientific Research Applications

Novel Nonsteroidal Progestrone Receptor Modulator Synthesis

Researchers have synthesized and characterized novel compounds for potential application as nonsteroidal progestrone receptor modulators. These compounds, including derivatives of pyrrole, undergo a series of reactions starting from basic raw materials and are characterized using techniques such as IR, MS, and 1H NMR, indicating their potential in medical research for receptor modulation (Xiao Yong-mei, 2013).

Insecticidal and Acaricidal Activities

A series of 2-arylpyrrole derivatives, designed and synthesized for their unique biological activities, showed promising insecticidal and acaricidal activities against pests like Lepidopteran and mites. This highlights the application of pyrrole derivatives in developing new agrochemicals (Aiping Liu et al., 2012).

Corrosion Inhibition

Derivatives of pyrrole have been studied for their corrosion inhibition effects on mild steel in acidic environments. These studies provide insights into the protective capabilities of pyrrole derivatives against corrosion, making them valuable for industrial applications (C. Verma et al., 2015).

Antitumor Evaluation

Research into acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives has explored their cytotoxicity against various cell lines, indicating their potential as antitumor agents. This highlights the role of pyrrole derivatives in cancer research and therapy (F. Liu et al., 2006).

Catalysis in Suzuki-Type C−C Coupling

The development of catalysts based on pyrrole derivatives for Suzuki-type C−C coupling reactions underscores their utility in synthetic organic chemistry, facilitating the creation of complex molecules (C. Mazet, L. Gade, 2001).

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-4-6(7)2-5(3-8)9-4/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHUOCGIYKCJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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